L-Leucyl-Hydroxylamine
Description
Contextualization within the Amino Acid Hydroxamate Class
Amino acid hydroxamates are a distinct class of organic compounds characterized by the presence of a hydroxamic acid functional group (-CONHOH) in place of the carboxylic acid moiety of a standard amino acid. researchgate.net This structural modification imparts unique chemical properties, most notably the ability to act as a chelator of metal ions. ontosight.ai
L-Leucyl-Hydroxylamine is a direct derivative of L-leucine, an essential amino acid. ontosight.aidrugbank.com The core structure consists of the leucine (B10760876) backbone, but the carboxyl group is converted into a hydroxylamine (B1172632), forming a hydroxamic acid. ontosight.ai This change is fundamental to its biological activity. The synthesis of such compounds typically involves the reaction of the parent amino acid, in this case L-leucine, with hydroxylamine, often facilitated by a coupling agent. ontosight.ai
Table 1: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₆H₁₄N₂O₂ |
| IUPAC Name | (2S)-2-amino-N-hydroxy-4-methylpentanamide |
| Molecular Weight | 146.1876 g/mol |
| CAS Number | 31982-78-2 |
Data sourced from multiple chemical databases. ontosight.ai
Overview of Peptide Hydroxamates as Enzyme Modulators
Peptide hydroxamates constitute a significant group of enzyme inhibitors, particularly targeting metalloproteases. acs.org These enzymes, which require a metal ion (commonly zinc) for their catalytic activity, are involved in numerous physiological and pathological processes, including tissue remodeling, inflammation, and cancer progression. ontosight.aiwikipedia.org
The inhibitory power of peptide hydroxamates stems from the hydroxamic acid functional group. This group acts as a potent zinc-binding group (ZBG), chelating the metal ion within the enzyme's active site in a bidentate fashion. mdpi.comresearchgate.net This interaction effectively sequesters the ion, impairing the enzyme's catalytic function. acs.orgrockefeller.edu
The peptide component of these inhibitors plays a crucial role in their efficacy and selectivity. The peptide backbone is designed to mimic the structure of the enzyme's natural substrate, allowing the inhibitor to fit into the active site. acs.org This substrate analogy enhances the binding affinity and can confer selectivity for specific metalloproteases, such as matrix metalloproteinases (MMPs) or ADAMs (A Disintegrin and Metalloproteinases). nih.govfrontiersin.org For example, studies on thermolysin, a zinc metalloendoprotease, have shown that the bulky side chain of a leucine residue is well-accommodated in a hydrophobic binding site of the enzyme, highlighting the importance of the amino acid structure in guiding the inhibitor to its target. researchgate.net
Historical Perspective of this compound Research
The scientific journey leading to the specific study of this compound is rooted in the broader history of amino acid and peptide hydroxamate research. The formation of amino acid hydroxamates was an integral part of early biochemical studies. In the mid-20th century, the "hydroxamate assay" was a primary method to detect the activation of amino acids by aminoacyl-tRNA synthetases, a crucial step in protein synthesis. rockefeller.edu Research from this era documented the formation of various amino acid hydroxamates, including that of leucine, as products of these enzymatic reactions. rockefeller.edu
A significant milestone in the synthesis of related compounds came in 1966 with the total synthesis of aspergillic acid, a naturally occurring hydroxamic acid. A key intermediate in this synthesis was N-leucyl-O-benzylhydroxylamine, demonstrating the early use of leucine-hydroxylamine derivatives in complex organic synthesis. unl.pt
The focus on hydroxamates as therapeutic agents intensified with the discovery that they could act as potent inhibitors of metalloproteases. The first generation of synthetic MMP inhibitors was largely based on a peptide backbone designed to mimic collagen, coupled with a hydroxamate group to bind the active site zinc ion. wikipedia.org This established a clear therapeutic rationale for developing peptide hydroxamates.
The specific synthesis of individual amino acid hydroxamates became more streamlined over time. For instance, a convenient method for preparing amino acid hydroxamates directly from esters was reported in the Journal of Organic Chemistry in 1995. acs.org The formal appearance of this compound as a distinct entity in public chemical and drug databases, such as DrugBank, occurred around 2005, marking its recognition as a compound of interest for research and potential drug development. drugbank.com This timeline illustrates a progression from foundational biochemical assays and complex natural product synthesis to the targeted design and investigation of specific, smaller molecules like this compound for their potential as enzyme modulators.
Compound Index
Structure
2D Structure
3D Structure
Properties
CAS No. |
31982-78-2 |
|---|---|
Molecular Formula |
C6H14N2O2 |
Molecular Weight |
146.19 g/mol |
IUPAC Name |
(2S)-2-amino-N-hydroxy-4-methylpentanamide |
InChI |
InChI=1S/C6H14N2O2/c1-4(2)3-5(7)6(9)8-10/h4-5,10H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1 |
InChI Key |
UJJHPFLWSVFLBE-YFKPBYRVSA-N |
SMILES |
CC(C)CC(C(=O)NO)N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NO)N |
Canonical SMILES |
CC(C)CC(C(=O)NO)N |
Other CAS No. |
31982-78-2 |
Synonyms |
L-Leucyl-Hydroxylamine; L-Leucinehydroxamate; CHEMBL303296; 31982-78-2; (2S)-2-amino-N-hydroxy-4-methylpentanamide; 4tln; LNO; Ahmpe; Leucinehydroxamate; leucinehydroxamicacid; AC1MIVO9; H-Leu-NHOH.TFA; SCHEMBL4318870; UJJHPFLWSVFLBE-YFKPBYRVSA-N; KUC108817N; KSC-22-148A; ZINC2522572; BDBM50129202; AKOS013307139; DB03308; KB-53298; OR020412; OR257419; (S)-2-amino-N-hydroxy-4-methylpentanamide; FT-0693748 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L Leucyl Hydroxylamine and Its Structural Analogues
Solution-Phase Synthesis Approaches
Solution-phase synthesis offers versatile methods for the preparation of L-leucyl-hydroxylamine and its analogues. These strategies often involve the activation of a carboxylic acid or its derivative to facilitate reaction with hydroxylamine (B1172632).
Carboxylic Acid to Hydroxamate Conversion Strategies
The direct conversion of carboxylic acids to hydroxamates is a fundamental approach. acs.org This typically requires the activation of the carboxyl group to enhance its reactivity towards hydroxylamine. One common strategy involves the use of coupling agents. For instance, N,N',N''-trimethoxy-N,N',N''-trimethyl phosphorus triamide has been reported for the direct conversion of both aromatic and aliphatic carboxylic acids into hydroxamates with excellent yields. sapub.orgresearchgate.net Another one-step method utilizes ethyl chloroformate to activate the carboxylic acid under neutral pH conditions, providing a simple and efficient route to hydroxamic acids. researchgate.net These methods are advantageous as they often proceed under mild conditions and can be applied to sensitive substrates, including enantiopure α-amino acids, without significant racemization. nih.gov
A variety of activating agents have been explored to facilitate this transformation. For example, cyanuric chloride can be used to activate carboxylic acids for subsequent reaction with hydroxylamine, a method that has proven effective for synthesizing enantiopure hydroxamates of α-amino acids and peptides in high yields. nih.gov
Ester-Based Hydroxamate Synthesis
The conversion of esters to hydroxamic acids is a widely used and effective method. sapub.org This reaction, known as hydroxylaminolysis, typically involves reacting an ester with hydroxylamine, often in the presence of a base. sapub.orgorganic-chemistry.org For instance, methyl or ethyl esters of carboxylic acids can be transformed into the corresponding hydroxamic acids by reaction with hydroxylamine in the presence of sodium methoxide. sapub.orgresearchgate.net This method has been successfully applied to the synthesis of hydroxamates from enantiomerically pure esters, including α-amino acid esters, without loss of stereochemical integrity, particularly when conducted under microwave activation. sapub.orgorganic-chemistry.org
The reaction conditions can be optimized for temperature and time to achieve high yields and purity. sapub.org A continuous flow tubing reactor has also been employed to transform methyl or ethyl carboxylic esters into hydroxamic acids, offering a method with increased reaction rates and higher product purity. organic-chemistry.org This approach is particularly useful for the synthesis of amino acid hydroxamates from their corresponding esters. acs.org
Acid Chloride Mediated Synthesis of Amino Acid Hydroxamates
The use of acid chlorides as activated carboxylic acid derivatives is a classic and effective method for the synthesis of hydroxamic acids. acs.orgingentaconnect.com Carboxylic acids can be converted to their corresponding acid chlorides using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. numberanalytics.comorganicchemistrytutor.com These highly reactive acid chlorides readily react with hydroxylamine to form the desired hydroxamic acid. numberanalytics.comyoutube.com This method is often employed for the synthesis of various hydroxamic acid derivatives.
Specifically for amino acid hydroxamates, N-protected amino acids can be converted to their acid chlorides. For example, Fmoc-protected amino acids can be reacted with reagents like Ghosez's reagent to generate the corresponding acid chloride in situ. rsc.org These reactive intermediates can then be coupled with hydroxylamine or its derivatives. Care must be taken during the preparation and reaction of amino acid chlorides to avoid side reactions and racemization. core.ac.uk The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. organicchemistrytutor.com
Utilization of Activating Agents in Hydroxamate Formation (e.g., Carbodiimides, Phosphorus Triamides)
A variety of activating agents are employed to facilitate the coupling of carboxylic acids with hydroxylamine to form hydroxamates. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), are widely used for this purpose, often in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency. nih.govpeptide.comcommonorganicchemistry.com The EDC/HOBt coupling method is one of the most frequently utilized for synthesizing hydroxamic acids from sensitive substrates. nih.gov This procedure has been successfully used to prepare a range of hydroxamic acid derivatives in moderate to good yields. nih.govcommonorganicchemistry.com
Phosphorus-based reagents also serve as effective activating agents. For example, N,N',N''-trimethoxy-N,N',N''-trimethyl phosphorus triamide has been shown to directly convert carboxylic acids, including sterically hindered ones, into hydroxamates in excellent yields. sapub.orgresearchgate.netorganic-chemistry.org Another phosphorus reagent, 1-propanephosphonic acid cyclic anhydride (B1165640) (T3P), promotes the synthesis of hydroxamic acids from carboxylic acids, with ultrasonication sometimes used to accelerate the conversion. researchgate.netorganic-chemistry.org These activating agents provide versatile tools for the synthesis of this compound and its analogues under various reaction conditions.
| Activating Agent | Additive(s) | Typical Substrates | Key Features |
| Carbodiimides (EDC, DCC) | HOBt | Carboxylic acids, N-protected amino acids | Minimizes racemization, widely used for sensitive substrates. nih.govpeptide.com |
| Phosphorus Triamides | None | Aromatic and aliphatic carboxylic acids | High yields, effective for sterically hindered substrates. sapub.orgorganic-chemistry.org |
| T3P | None | Carboxylic acids | Can be accelerated with ultrasonication. researchgate.netorganic-chemistry.org |
| Ethyl Chloroformate | None | Carboxylic acids | Mild and neutral reaction conditions. nih.gov |
| Cyanuric Chloride | None | Carboxylic acids, α-amino acids, peptides | Excellent yields for enantiopure hydroxamates. nih.gov |
Solid-Phase Synthesis of this compound and Related Peptidyl Hydroxamates
Solid-phase synthesis has emerged as a powerful technique for the preparation of peptidyl hydroxamates, offering advantages in purification and the potential for combinatorial library synthesis. ingentaconnect.comresearchgate.net
Resin-Bound Weinreb Amide Precursor Utilization
A key strategy in the solid-phase synthesis of peptidyl hydroxamates involves the use of a resin-bound Weinreb amide as a versatile intermediate. nih.gov This approach allows for the assembly of a peptide chain on a solid support, followed by cleavage to yield the desired C-terminal hydroxamate.
The synthesis can be initiated by attaching a suitable linker, such as a backbone amide linker (BAL), to a resin like polyethylene (B3416737) glycol-polystyrene (PEG-PS). nih.gov This linker is then modified to incorporate a methoxylamine, which is subsequently acylated with an Fmoc-protected amino acid. nih.gov The peptide chain is then elongated using standard solid-phase peptide synthesis (SPPS) protocols. nih.govlookchem.com The resulting resin-bound peptide Weinreb amide can then be cleaved from the support. nih.gov
Cleavage with an acid, such as trifluoroacetic acid (TFA), yields the corresponding peptide hydroxamate. nih.gov This method has been shown to produce peptide hydroxamates in good crude yields and high initial purities. nih.gov The use of a Weinreb amide intermediate is advantageous as it is stable to the conditions of peptide synthesis but can be readily converted to the hydroxamic acid upon cleavage. nih.govcmu.edu This methodology is applicable to a range of solid supports and can be used for the parallel synthesis of libraries of peptidyl hydroxamates. nih.govacs.org
| Resin Type | Linker | Cleavage Agent | Product | Crude Yield | Purity |
| BAL-PEG-PS | Backbone Amide Linker | Trifluoroacetic Acid (TFA) | Peptide Hydroxamate | 68-83% nih.gov | >85% nih.gov |
| Aminomethyl-polystyrene | Backbone Amide Linker | Trifluoroacetic Acid (TFA) | Peptide Hydroxamate | Similar to BAL-PEG-PS nih.gov | Similar to BAL-PEG-PS nih.gov |
Fmoc-Protected Amino Acid Hydroxamate Synthesis
The synthesis of Fmoc-protected amino acid hydroxamates serves as a critical step in the assembly of peptide hydroxamates, including this compound. A highly efficient and straightforward protocol involves the reaction of Fmoc-protected amino acid chlorides with hydroxylamine hydrochloride, mediated by magnesium oxide (MgO). d-nb.info This method avoids the use of more corrosive or expensive reagents and proceeds effectively at room temperature. d-nb.infocore.ac.uk The process typically involves converting the Fmoc-amino acid to its acid chloride, followed by an in-situ reaction with hydroxylamine in the presence of MgO as a base. d-nb.info This approach has been successfully applied to a variety of Fmoc-amino acids, consistently producing high yields. d-nb.info
Solid-phase synthesis offers an alternative and widely used strategy. nih.gov In this method, a resin-bound hydroxylamine is acylated with an Fmoc-protected amino acid. google.com The Fmoc protecting group is favored for its base-lability, allowing for its removal with reagents like piperidine (B6355638) without cleaving the hydroxamate from the solid support, a common issue with acid-labile protecting groups. google.com Coupling agents typically employed in peptide synthesis, such as diisopropylcarbodiimide (DIC), are used to facilitate the formation of the amide bond between the resin-bound hydroxylamine and the protected amino acid. nih.govgoogle.com
Table 1: Yields of Various Fmoc-Protected Amino Acid Hydroxamates using MgO-Mediated Synthesis This table presents the reported yields for the synthesis of different Fmoc-amino acid hydroxamates from their corresponding acid chlorides and hydroxylamine hydrochloride, with magnesium oxide as the mediating agent. d-nb.info
| Fmoc-Amino Acid Precursor | Product (Fmoc-Amino Acid Hydroxamate) | Yield (%) |
| Fmoc-Ala-Cl | Fmoc-Ala-NHOH | 90 |
| Fmoc-Val-Cl | Fmoc-Val-NHOH | 86 |
| Fmoc-Leu-Cl | Fmoc-Leu-NHOH | 96 |
| Fmoc-Ile-Cl | Fmoc-Ile-NHOH | 94 |
| Fmoc-Phe-Cl | Fmoc-Phe-NHOH | 88 |
| Fmoc-Pro-Cl | Fmoc-Pro-NHOH | 86 |
| Fmoc-Gly-Cl | Fmoc-Gly-NHOH | 84 |
Strategies for Combinatorial Library Generation
Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of a large number of diverse but structurally related compounds. google.comgoogle.com This approach is particularly valuable for generating libraries of this compound analogues to screen for biological activity, such as the inhibition of metalloproteases. google.comresearchgate.net
One primary strategy is parallel array synthesis , where individual compounds are synthesized simultaneously in separate reaction vessels, such as the wells of a microtiter plate. google.com This method ensures that each product is pure and its identity is known, facilitating direct screening. google.comresearchgate.net For hydroxamate libraries, this often involves solid-phase synthesis where a common intermediate, like a resin-bound hydroxylamine, is treated with a diverse set of building blocks (e.g., various protected amino acids). acs.orgacs.org
Another technique is the split-pool synthesis method . researchgate.net In this approach, a solid support resin is divided into portions, each reacted with a different building block. The portions are then recombined, mixed, and split again for the next synthetic step. This process allows for the exponential generation of a vast number of unique compounds. google.com For instance, a library of 1,400 peptide hydroxamates was created by systematically permuting natural and unnatural amino acids at three different positions to identify specific inhibitors for matrix metalloproteases (MMPs). researchgate.net
Solid-phase synthesis is advantageous for combinatorial approaches as it simplifies the purification process; excess reagents and byproducts can be easily washed away from the resin-bound product. nih.govgoogle.com
Table 2: Overview of Combinatorial Library Synthesis Strategies This table outlines key strategies used for generating libraries of hydroxamate compounds, including analogues of this compound.
| Strategy | Description | Key Advantages | Relevant Application |
| Parallel Array Synthesis | Simultaneous synthesis of individual compounds in separate, spatially addressed locations (e.g., microtiter plates). google.com | Product identity is known; no deconvolution required; suitable for high-throughput screening. researchgate.net | Generation of focused inhibitor libraries for specific enzyme targets. researchgate.net |
| Split-Pool Synthesis | Resin support is divided, reacted with different building blocks, then pooled and split again for subsequent steps, generating a large number of compounds. researchgate.net | Exponential increase in library size; high diversity. google.com | Creation of highly diverse peptide hydroxamate libraries for inhibitor fingerprinting. researchgate.net |
| Solid-Phase Synthesis (SPS) | Compounds are built on an insoluble polymer support, allowing for easy purification by washing away excess reagents. nih.govgoogle.com | Simplified purification; automation potential; compatible with both parallel and split-pool methods. acs.org | Synthesis of diverse N-alkyl and N-H hydroxamates from a common polymer-supported intermediate. acs.org |
Synthesis of N-Substituted Hydroxylamine Derivatives as Precursors
The synthesis of appropriately substituted hydroxylamine derivatives is a foundational step for creating diverse this compound analogues. unl.pt N-substituted hydroxylamines are particularly important precursors for generating libraries of compounds with varied properties. acs.org
A general and effective method for synthesizing N-alkyl hydroxylamines is the reductive amination of aldehydes . acs.org This one-pot synthesis involves the reaction of an aldehyde with hydroxylamine to form an N-hydroxyimine intermediate, which is then reduced to the corresponding N-substituted hydroxylamine. acs.org This strategy has been used to create a library of N-substituted hydroxylamines with different linear and cyclic aliphatic structures to explore their potential as antibacterial agents. acs.org
Another approach involves the functionalization of protected hydroxylamine building blocks. iris-biotech.de For example, N,N'-Di-tert-butoxycarbonylhydroxylamine, (Boc)₂NOH, can be used for the efficient synthesis of alkoxyamine derivatives from alkyl bromides. iris-biotech.de The use of protected forms of hydroxylamine is often necessary because free hydroxylamine can be unstable. nih.gov
The choice of synthetic route depends on the desired substitution pattern. unl.pt For instance, N-alkylation can be achieved via reactions like the Mitsunobu reaction or by using alkyl halides, although side products may form depending on the conditions. unl.pt
Table 3: Synthetic Routes to N-Substituted Hydroxylamine Precursors This table summarizes methods for preparing N-substituted hydroxylamine derivatives, which serve as key precursors for more complex hydroxamates.
| Method | General Reaction | Reactants | Key Features |
| Reductive Amination acs.org | R-CHO + NH₂OH → [R-CH=NOH] → R-CH₂-NHOH | Aldehyde, Hydroxylamine, Reducing Agent | One-pot procedure; suitable for generating libraries with diverse N-alkyl groups. acs.org |
| Alkylation of Protected Hydroxylamine iris-biotech.de | R-Br + (Boc)₂NOH → R-O-N(Boc)₂ | Alkyl Halide, Protected Hydroxylamine (e.g., (Boc)₂NOH) | Efficient for synthesizing alkoxyamine derivatives; avoids handling unstable free hydroxylamine. iris-biotech.de |
| Oxidation of Primary Amines unl.ptnih.gov | R-NH₂ → R-NHOH | Primary Amine, Selective Oxidizing Agent | A challenging transformation due to the high reactivity of hydroxylamines, often leading to over-oxidation. nih.gov Requires specialized reagents for selective conversion. nih.gov |
Chemo- and Regioselective Synthesis Considerations
Achieving chemo- and regioselectivity is a significant challenge in the synthesis of complex molecules like this compound and its analogues, which often possess multiple reactive functional groups.
Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups. A key example is the development of amide-forming ligation reactions. The α-ketoacid–hydroxylamine (KAHA) ligation allows for the chemoselective conjugation of two unprotected molecules—one with a C-terminal α-ketoacid and the other with an N-terminal hydroxylamine—to form an amide bond. nih.gov This strategy is highly selective and avoids side reactions with other functional groups commonly found in peptides, such as amino and carboxyl groups. nih.gov The main challenge often lies in the selective synthesis of the required precursors, such as the N-terminal peptide hydroxylamine. nih.gov Specialized reagents, like specific sulfonyloxaziridines, have been developed for the selective oxidation of a peptide's N-terminal primary amine to a hydroxylamine without affecting other parts of the molecule. nih.gov
Regioselectivity involves controlling which atom in a functional group forms a new bond. In the synthesis of N-substituted hydroxamates, alkylation can occur on either the nitrogen or the oxygen atom of the hydroxamate functional group (-CO-NH-OH). The choice of reaction conditions and reagents can direct the outcome. For example, in the synthesis of N-substituted hydroxamates, using an alkyl bromide with O-benzyl acetohydroxamate can lead to the desired N-alkylated product, whereas a Mitsunobu reaction might produce a mixture of N- and O-alkylated side products due to the reactivity of the carbonyl oxygen. unl.pt Careful selection of the synthetic pathway is therefore essential to ensure the formation of the intended isomer. unl.pt
Molecular Mechanisms of L Leucyl Hydroxylamine Mediated Enzyme Inhibition
Enzymatic Targets of L-Leucyl-Hydroxylamine: Focus on Thermolysin
This compound is recognized as an inhibitor of thermolysin, a thermostable neutral metalloproteinase from Geobacillus stearothermophilus. drugbank.com The primary mechanism of inhibition involves the interaction of the hydroxamic acid moiety with the zinc ion (Zn²⁺) located at the active site of the enzyme. Thermolysin belongs to the M4 family of peptidases, which are characterized by a catalytic zinc atom essential for their enzymatic activity. mdpi.com
The hydroxamate group (-CONHOH) of inhibitors like this compound acts as a potent zinc-binding group (ZBG). nih.gov It typically forms a bidentate chelate with the active site zinc ion, effectively displacing the zinc-bound water molecule that is crucial for peptide bond hydrolysis. mdpi.com This strong chelation competitively inhibits the binding of the substrate to the active site, thereby preventing catalysis. The leucine (B10760876) side chain of the inhibitor fits into the S1' subsite of thermolysin, which has a preference for large hydrophobic residues, further enhancing the binding affinity and specificity of the inhibition. While this compound itself is a known inhibitor, studies on related N-carboxyalkyl dipeptides have shown that modifications to the inhibitor's structure can fine-tune its potency against thermolysin. nih.gov
| Enzyme Target | Inhibitor Class | Mechanism of Action | Key Interacting Group |
| Thermolysin | Amino Acid Hydroxamate | Competitive inhibition via chelation of the active site Zn²⁺ ion. drugbank.commdpi.com | Hydroxamate group (-CONHOH) |
Broader Spectrum of Hydroxamate-Based Enzyme Inhibition Relevant to this compound Analogues
The inhibitory action of this compound is not an isolated phenomenon but is representative of the broader activity of hydroxamate and hydroxylamine-containing compounds. These functional groups are key pharmacophores in the design of inhibitors for a wide range of metalloenzymes and other enzyme classes.
Hydroxamate-based inhibitors are well-established as potent inhibitors of zinc-dependent endopeptidases, including Matrix Metalloproteinases (MMPs) and A Disintegrin and Metalloproteinases (ADAMs). nih.govmdpi.com These enzymes play critical roles in the degradation of the extracellular matrix and the shedding of cell surface proteins.
The core mechanism of inhibition is the chelation of the catalytic zinc ion by the hydroxamic acid group. nih.govmdpi.com This interaction is a high-affinity binding event that blocks the enzyme's active site. nih.gov The development of synthetic MMP inhibitors (MMPIs) has heavily focused on hydroxamate-containing scaffolds. nih.govacs.org The selectivity of these inhibitors for different MMP or ADAM subtypes is largely determined by the inhibitor's backbone and side chains, which interact with the enzyme's specificity pockets (subsites). nih.govnih.gov For instance, modifications to the P1' portion of aminoproline-based hydroxamates significantly influence potency and selectivity across the MMP family. acs.org Similarly, peptide-based hydroxamates have been designed to selectively target ADAM-17 (TACE). frontiersin.orgrsc.org
| Inhibitor Example | Target Enzyme(s) | Reported Potency/Effect |
| Batimastat (BB94) | Broad-spectrum MMPs, ADAM8 mdpi.comnih.gov | Potent inhibition. mdpi.com |
| Marimastat (BB2516) | MMP-1, -2, -3, -7, -9, -12, -13; weaker on ADAM8 mdpi.comnih.gov | Broad-spectrum MMP inhibition. mdpi.com |
| Hxm-Phe-Arg-Gln | ADAM-17 frontiersin.org | Ki = 47 nM frontiersin.org |
| Hxm-Phe-Ser-Asn | ADAM-17 frontiersin.org | Ki = 92 nM frontiersin.org |
The hydroxylamine (B1172632) moiety is a key feature in a class of inhibitors that target Ribonucleotide Reductase (RNR), an enzyme essential for converting ribonucleotides to deoxyribonucleotides for DNA synthesis and repair. nih.govacs.org Unlike the chelation mechanism seen with metalloproteinases, the inhibition of RNR by hydroxylamine derivatives often involves a radical-scavenging mechanism. nih.govacs.org
Class I RNRs utilize a stable tyrosyl free radical for catalysis. Hydroxylamine-containing compounds, such as hydroxyurea (B1673989) and N-methyl-hydroxylamine, can quench this essential radical, thereby inactivating the enzyme and halting DNA synthesis. nih.govplos.org This mechanism makes the hydroxylamine functional group a valuable component in the design of novel antibacterial agents that target bacterial RNR. nih.govgoogle.com Studies have shown that N-substituted hydroxylamine compounds can inhibit bacterial RNR and demonstrate broad antimicrobial effects. nih.gov
| Compound | Target | Mechanism | Key Finding |
| Hydroxyurea (HU) | Eukaryotic and Bacterial RNR | Radical Scavenger nih.govplos.org | Commonly used for cancer treatment; high toxicity in eukaryotic cells. plos.org |
| N-methyl-hydroxylamine (M-HA) | Bacterial RNR | Radical Scavenger acs.orgplos.org | More efficacious than HU against certain bacteria with lower toxicity to eukaryotic cells. plos.org |
| N-substituted hydroxylamines | Bacterial RNR | Radical Scavenger nih.gov | Inhibit bacterial growth by scavenging the tyrosyl radical in RNR. nih.gov |
Hydroxylamine and its derivatives can inhibit pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes like Aspartate Aminotransferase (AAT). rcsb.orgunifr.ch AATs are crucial enzymes in amino acid metabolism. The inhibition mechanism involves a chemical reaction between the hydroxylamine inhibitor and the PLP cofactor in the enzyme's active site. rcsb.org
The inhibitor reacts with the aldehyde group of PLP to form a stable oxime adduct. rcsb.orgoup.com This covalent modification of the cofactor prevents it from participating in the normal transamination reaction cycle, leading to enzyme inhibition. The binding affinity can be very high, with dissociation constants (Kd) reported in the nanomolar to micromolar range, depending on the specific hydroxylamine derivative. rcsb.org While hydroxylamine and carboxymethoxylamine are known inhibitors of AAT, studies in Toxoplasma gondii suggest they can also inhibit parasite growth through AAT-independent pathways. nih.govnih.gov
| Inhibitor | Enzyme | Mechanism | Dissociation/Inhibition Constant |
| Hydroxylamine | Ornithine Aminotransferase | Reversible, noncompetitive; forms oxime with PLP. oup.com | Ki = 4.3 x 10⁻⁷ M oup.com |
| Hydroxylamine | Pig Heart Aspartate Aminotransferase | Reversible, noncompetitive; forms oxime with PLP. oup.com | Ki = 2.2 x 10⁻⁵ M oup.com |
| Hydroxylamine Derivatives | Mitochondrial Aspartate Aminotransferase | Reversible; forms oxime adducts with PLP. rcsb.org | Kd = 10⁻⁸ M to 10⁻⁶ M rcsb.org |
Amino acid hydroxamates, such as this compound, are potent competitive inhibitors of metallo-aminopeptidases, including leucine aminopeptidase (B13392206). nih.govmcmaster.ca These enzymes cleave amino acids from the N-terminus of proteins and peptides.
Similar to their action on MMPs, the hydroxamate group of the inhibitor acts as a bidentate ligand, chelating the zinc ion at the active site. mcmaster.ca This strong interaction mimics the transition state of peptide hydrolysis. The amino acid side chain of the hydroxamate contributes to binding specificity, with inhibition often correlating with the enzyme's substrate specificity. mcmaster.ca Interestingly, the stereochemistry of the inhibitor can have a profound impact on its potency. For example, D-isomers of leucine hydroxamic acid are significantly more potent inhibitors of cytosolic leucine aminopeptidase than the corresponding L-isomers. nih.gov
| Inhibitor | Enzyme | Inhibition Constant (Ki) | Key Finding |
| L-Leucine hydroxamate | Porcine Kidney Leucine Aminopeptidase | 14 µM mcmaster.ca | Acts as a bidentate ligand of the active site zinc. mcmaster.ca |
| D-Leucine hydroxamic acid | Manganese-activated Kidney Cytosolic Leucine Aminopeptidase | ~10x more effective than L-isomer. nih.gov | Inhibition shows stereospecificity. nih.gov |
| D-Leucine hydroxamic acid | Aeromonas Aminopeptidase | 2 x 10⁻⁹ M nih.gov | The D-isomer is ~150 times more tightly bound than the L-isomer. nih.gov |
Catalase is an antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide into water and oxygen. scbt.com Hydroxylamine is a known inhibitor of catalase, and its mechanism can be multifaceted. scbt.com
One proposed mechanism is the direct reaction of hydroxylamine with the enzyme's heme-containing active site, leading to reversible inhibition. scbt.com Studies on catalase from Aspergillus niger indicate that only the unprotonated form of hydroxylamine acts as a competitive inhibitor. researchgate.net Another mechanism involves the Cu(II)-dependent inactivation of Mn-catalase, where hydrogen peroxide produced during the autooxidation of hydroxylamine participates in the inactivation process. nih.gov Some research suggests that hydroxylamine acts as a competitive inhibitor of catalase activity. google.com
Leucyl-tRNA Synthetase (LeuRS) Inhibition by Analogues
Leucyl-tRNA synthetase (LeuRS) is a crucial enzyme in protein synthesis, responsible for attaching leucine to its corresponding tRNA. researchgate.net Its essential role makes it a target for various inhibitors. rsc.orgnih.gov Analogues of the reaction intermediate, leucyl-adenylate (Leu-AMP), are effective inhibitors of LeuRS. nih.govmdpi.com These non-hydrolyzable mimics, such as leucyl-adenylate sulfamoyl analogue (LeuAMS), bind tightly to the synthetic active site of the enzyme. embopress.orgmedchemexpress.com
The binding of these analogues induces significant conformational changes in the enzyme's active site. Specifically, the adenosine (B11128) moiety of the analogue triggers a concerted movement of two catalytically essential loops, a characteristic feature of class 1 aminoacyl-tRNA synthetases. embopress.org This conformational shift is necessary for the tight binding of the adenylate and for the subsequent amino acid activation. embopress.org The leucine side chain of the analogue settles into a largely hydrophobic pocket formed by highly conserved residues within the LeuRS active site. embopress.org
Some LeuRS inhibitors, like the benzoxaborole AN2690, employ a unique tRNA-trapping mechanism. researchgate.netrsc.org These compounds form a stable adduct with the terminal adenosine of the tRNA, effectively capturing the tRNA at the editing site of the enzyme and inhibiting its activity. nih.gov Another example is Agrocin 84, which is processed within the target cell into a toxic, non-hydrolyzable leucyl-adenylate analogue that requires tRNALeu to co-bind to the aminoacylation site for inhibition. mdpi.com
Defects in the editing function of LeuRS, which is handled by the connective polypeptide 1 (CP1) domain, can be lethal to cells. nih.gov This domain is responsible for hydrolyzing incorrectly charged tRNAs. nih.gov Inhibitors targeting this editing site, such as certain benzoxaboroles, can therefore also effectively disrupt protein synthesis. nih.govresearchgate.net
Kinetic Analysis of this compound Enzyme Interactions
The interaction of inhibitors with enzymes can be quantitatively described through kinetic analysis, which provides insights into the mechanism and potency of inhibition. mdpi.comlibretexts.orgnih.gov
Determination of Inhibition Constants (K_i)
The inhibition constant (K_i) is a measure of the affinity of an inhibitor for an enzyme. acs.org A lower K_i value indicates a more potent inhibitor. For slow-binding inhibitors, the net inhibition constant is determined. nih.gov The determination of accurate K_i values is crucial for understanding structure-activity relationships. nih.gov For tight-binding inhibitors, the Morrison equation is often used to directly fit the data and obtain the K_i value. nih.gov
The determination of K_i often involves measuring enzyme activity at various substrate and inhibitor concentrations and fitting the data to appropriate models. acs.orgresearchgate.net
Characterization of Reversible Inhibition: Competitive, Non-Competitive, Uncompetitive
Reversible inhibitors bind to enzymes through non-covalent interactions and can be displaced, restoring enzyme activity. ucl.ac.uklibretexts.orgsigmaaldrich.comlibretexts.org There are three primary types of reversible inhibition:
Competitive Inhibition: The inhibitor structurally resembles the substrate and competes for the same active site on the enzyme. ucl.ac.uklibretexts.orglibretexts.org Increasing the substrate concentration can overcome competitive inhibition. libretexts.orgucl.ac.uk This type of inhibition increases the apparent Michaelis constant (K_m) but does not affect the maximum velocity (V_max). ucl.ac.uk For example, analogues of Leu-Leu-Val-Phe-OCH3 containing the 2S,3S isomer of 3-amino-2-hydroxy-5-methylhexanoic acid exhibited competitive inhibition against human renin. nih.gov
Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme distinct from the active site (an allosteric site). sigmaaldrich.comlibretexts.org This binding reduces the enzyme's activity but does not affect substrate binding. sigmaaldrich.com Consequently, V_max is decreased, but K_m remains unchanged. ucl.ac.uk An example is the irreversible, non-competitive inhibition of the puromycin (B1679871) reaction by hydroxylamine. nih.gov While this specific example is irreversible, the kinetic pattern is analogous to reversible non-competitive inhibition.
Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex. ucl.ac.uk This type of inhibition is more effective at higher substrate concentrations. Both V_max and K_m are reduced. nih.gov
The type of inhibition can be determined by analyzing enzyme kinetics data, often through graphical methods like Lineweaver-Burk plots or by fitting data to specific inhibition models. mdpi.comresearchgate.net
Analysis of Irreversible Inhibition Mechanisms
Irreversible inhibitors typically form a covalent bond with the enzyme, permanently inactivating it. ucl.ac.uk The kinetic analysis of irreversible inhibition often involves determining the second-order rate constant of inactivation (k_inact/K_I or k_2/K_app). core.ac.uk
One mechanism of irreversible inhibition involves the formation of a stable complex with the enzyme. For example, L-canaline acts as an irreversible inhibitor of ornithine aminotransferase. nih.gov A kinetic study of the irreversible inhibition of polyphenol oxidase by L-cysteine showed a characteristic lag period followed by a decrease in enzyme activity. nih.gov
Another mechanism is the chemical modification of the active site. N-peptidyl-O-carbamoyl amino acid hydroxamates inactivate cysteine proteinases through sulfenamidation of the active site cysteine residue. core.ac.uk The rate of this inactivation is dependent on the structure of the inhibitor. core.ac.uk
The study of irreversible inhibition can be complex, especially when the inhibitor itself is unstable under the reaction conditions. nih.gov A systematic kinetic analysis can help elucidate the mechanism, whether it involves a one-step or a multi-step process, and determine the type of inhibition (competitive, non-competitive, etc.) within the irreversible framework. nih.gov
Metal Coordination in Enzyme Active Sites by this compound and Hydroxamates
Many enzymes, known as metalloenzymes, require a metal ion, often zinc (Zn²⁺) or iron (Fe³⁺), in their active site for catalytic activity. mdpi.comacs.org The ability of certain functional groups to chelate these metal ions is a key mechanism for enzyme inhibition. acs.orgrsc.org
Hydroxamic acids (-CONHOH) are potent metal-binding groups and are found in many metalloenzyme inhibitors. acs.orgnih.gov They can form stable complexes with the metal ion in the enzyme's active site, thereby blocking catalysis. mdpi.comrsc.org The hydroxamic acid moiety typically acts as a bidentate ligand, coordinating the metal ion through both of its oxygen atoms after the deprotonation of the hydroxylamine group. mdpi.com This chelating ability has been exploited in the design of inhibitors for various metalloenzymes, including histone deacetylases (HDACs), matrix metalloproteinases (MMPs), and carbonic anhydrases. acs.orgnih.gov
For instance, in human carbonic anhydrase II, acetohydroxamic acid binds to the active site zinc ion in a monodentate fashion, with the nitrogen atom of the hydroxamic acid interacting with the Zn(II). acs.org In tyrosinase, which contains a dicopper center, hydroxamate-containing molecules have been shown to be potent inhibitors by interacting with the copper ions. nih.gov
This compound, containing a hydroxamic acid functional group, would be expected to exhibit similar metal-chelating properties. While specific studies on this compound coordinating with metal ions in enzyme active sites are not detailed in the provided search results, the extensive research on other hydroxamates provides a strong basis for this mechanism. mdpi.comacs.orgnih.gov The leucine side chain of this compound would provide additional interactions with the enzyme's binding pocket, contributing to the inhibitor's specificity and affinity.
Oxime Formation as an Inhibition Mechanism
Oximes (RR'C=NOH) are formed through the condensation reaction between a carbonyl compound (an aldehyde or a ketone) and hydroxylamine (NH₂OH). numberanalytics.comwikipedia.org This reaction is a potential mechanism for enzyme inhibition if the inhibitor can react with a carbonyl group present in the enzyme or a cofactor.
The formation of an oxime can be a key step in the mechanism of certain inhibitors. For example, L-canaline, an analogue of ornithine, inhibits ornithine aminotransferase by forming an oxime with the enzyme's pyridoxal 5'-phosphate (PLP) cofactor. nih.gov This reaction leads to the irreversible inactivation of the enzyme. nih.gov Similarly, hydroxylamine itself can inhibit enzymes by reacting with PLP to form an oxime. nih.gov
Pseudopeptides containing an oxime linkage have been synthesized and shown to act as competitive inhibitors of human leukocyte elastase. nih.gov The oxime moiety can introduce specific structural constraints and hydrogen bonding patterns that are favorable for binding to the enzyme's active site. nih.gov The oxime group contains both hydrogen bond donors and acceptors, which can lead to different binding interactions compared to the original carbonyl group. nih.gov
While there is no direct evidence from the search results showing this compound itself forming an oxime as an inhibition mechanism, the hydroxylamine group within its structure has the potential to react with carbonyl groups. However, the primary inhibitory mechanism for hydroxamates is typically metal chelation, as discussed in the previous section. The formation of an oxime from a hydroxamic acid would require the cleavage of the C-N bond, which is not a typical reaction pathway for this functional group in the context of enzyme inhibition. More commonly, the intact hydroxamic acid acts as the inhibitor.
Structural Biology and Computational Studies of L Leucyl Hydroxylamine Interactions
Molecular Docking and Ligand Binding Predictions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding mode of a ligand. nih.gov The increasing availability of protein crystal structures has spurred significant interest in directly docking potential ligands into the active sites of receptors. biochempress.com
Prediction of Binding Modes and Poses
The prediction of binding modes and poses is a critical aspect of molecular docking. For instance, the FlexX docking method has been shown to reliably predict the conformations of peptide deformylase (PDF) inhibitors. biochempress.com In a study validating this method, the binding conformation of the inhibitor MLN2 derived by FlexX docking was found to superimpose well with its crystal structure. biochempress.com
A significant challenge in docking is the flexibility of both the ligand and the protein. While some models assume a rigid receptor, this can lead to unrealistic solutions as proteins can undergo significant conformational changes upon ligand binding. aaai.orglaas.fr To address this, some approaches consider the flexibility of key dihedral angles in the receptor that contribute most to its motion. laas.fr Other methods, like the ADAM docking program, use a 3D grid to represent the ligand-binding region and store potential values for rapid estimation of intermolecular energies. niph.go.jp
Motion planning algorithms, borrowed from the field of robotics, have also been adapted to study the dynamics of protein-ligand interactions. aaai.org These algorithms can compute the most energetically favorable path for a ligand to enter a binding site, considering both electrostatic and van der Waals potentials. aaai.org One such algorithm was successfully tested on the tyrosyl-transfer-RNA synthetase with L-leucyl-hydroxylamine complex, demonstrating its ability to identify the true binding site. laas.frlaas.fr
The table below summarizes various docking methods and their applications in predicting binding modes.
| Docking Method/Algorithm | Target Protein/Complex | Key Findings |
| FlexX | Peptide Deformylase (PDF) | Reliably predicts conformations of PDF inhibitors. biochempress.com |
| Motion Planning Algorithm | Tyrosyl-transfer-RNA synthetase / this compound | Successfully identified the true binding site. laas.frlaas.fr |
| ADAM | Various, including AChE | Handles both ligand flexibility and protein induced-fit motion. niph.go.jp |
Scoring Functions and Binding Affinity Estimation
Scoring functions are essential components of docking programs that estimate the binding affinity between a ligand and a protein. nih.govnih.gov These functions are crucial for ranking different binding poses and for virtual screening of compound libraries. github.iosquarespace.com They typically consist of terms that account for various interactions, such as van der Waals forces, electrostatic interactions, hydrogen bonding, and solvation effects. nih.govgithub.io
There are several classes of scoring functions:
Force-Field-Based Scoring Functions: These use non-bonded interaction terms from classical force fields and may include solvation terms calculated using methods like Generalized Born/Surface Area (GB/SA) or Poisson-Boltzmann/Surface Area (PB/SA). squarespace.com
Empirical Scoring Functions: These are composed of several physically meaningful terms with coefficients derived from regression analysis of experimental binding data. nih.govfrontiersin.org
Knowledge-Based Scoring Functions: These derive statistical potentials from the probability of finding specific atom pairs at certain distances in known protein-ligand complexes. squarespace.com
Descriptor-Based Scoring Functions: These use a pool of descriptors related to protein-ligand interactions and employ machine learning algorithms to build a predictive model. squarespace.com
The accuracy of binding affinity prediction remains a challenge for many scoring functions. nih.gov For example, an assessment of nine different scoring functions revealed that while they performed well in distinguishing near-native poses from incorrect ones, the prediction of binding affinities was problematic. nih.gov However, consensus scoring, which combines the results of multiple scoring functions, has shown promise in improving the accuracy of binding free energy predictions. nih.gov
The table below provides an overview of different scoring functions and their characteristics.
| Scoring Function Class | Key Characteristics | Example(s) |
| Force-Field-Based | Utilizes classical force field terms. squarespace.com | CHARMm, AutoDock nih.govsquarespace.com |
| Empirical | Calibrated using experimental data. nih.gov | ChemScore, X-CSCORE nih.govnih.gov |
| Knowledge-Based | Based on statistical potentials. squarespace.com | PMF, DrugScore nih.gov |
| Descriptor-Based | Employs machine learning. squarespace.com | RF-Score squarespace.com |
Molecular Dynamics Simulations of this compound-Protein Complexes
Molecular dynamics (MD) simulations provide a powerful tool for studying the dynamic behavior of biological macromolecules at an atomic level. shirazu.ac.ir These simulations can offer insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. nih.govnih.gov
Analysis of Binding Site Dynamics and Ligand Conformation
MD simulations can be used to analyze the dynamics of the binding site and the conformation of the ligand within it. These simulations can reveal how the binding of a ligand affects the flexibility and solvent accessibility of the protein. mdpi.com For example, a decrease in the solvent-accessible surface area (SASA) upon ligand binding can suggest that the protein has become more compact and the binding region is more stable. mdpi.com
The analysis of root-mean-square deviation (RMSD) of the protein backbone and the ligand throughout the simulation can provide information about the structural stability of the complex. mdpi.com Stable RMSD values suggest that the complex has reached equilibrium and the binding is stable. researchgate.net Furthermore, MD simulations can be used to explore the conformational landscape of a protein as it transitions between different functional states, which is crucial for understanding drug binding to dynamic targets. rsc.org
Investigation of Protein-Ligand Stability
The stability of a protein-ligand complex is a key determinant of its biological activity. MD simulations can be used to assess this stability by monitoring various parameters over time. nih.gov One common approach is to analyze the RMSD of the complex; a stable complex will generally exhibit an RMSD value that plateaus around 3 Å. researchgate.net
Hydrogen bond occupancy analysis is another valuable tool for investigating protein-ligand stability. mdpi.com This analysis identifies the hydrogen bonds formed between the protein and the ligand and tracks their existence throughout the simulation. mdpi.com The robustness of a hydrogen bond network, which contributes significantly to binding affinity, can also be quantified. mdpi.com
The table below summarizes key parameters used in MD simulations to assess protein-ligand stability.
| Parameter | Description | Implication for Stability |
| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of superimposed protein or ligand structures. mdpi.com | Stable, low RMSD values indicate a stable complex. researchgate.net |
| Solvent-Accessible Surface Area (SASA) | The surface area of a biomolecule that is accessible to a solvent. mdpi.com | A decrease in SASA upon binding can indicate stabilization of the binding region. mdpi.com |
| Hydrogen Bond Occupancy | The percentage of time a specific hydrogen bond exists during the simulation. mdpi.com | High occupancy of key hydrogen bonds suggests a stable interaction. mdpi.com |
Structural Elucidation of this compound Bound to Target Proteins
Determining the three-dimensional structure of a protein-ligand complex is fundamental to understanding the molecular basis of its interaction. wikipedia.org X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques used for this purpose. laas.frresearchgate.net
X-ray crystallography involves crystallizing the protein-ligand complex and then diffracting X-rays through the crystal. wikipedia.orglibretexts.org The resulting diffraction pattern can be used to calculate a three-dimensional electron density map, from which the atomic structure of the complex can be determined. wikipedia.org This method has been instrumental in revealing the structures of numerous biological molecules, including proteins and nucleic acids. wikipedia.org While there are instances of crystal structures of proteins complexed with hydroxylamine-containing inhibitors, specific structural data for this compound bound to a protein target from a dedicated study was not prominently found in the search results. rcsb.orgnih.gov For example, the structure of human neutrophil collagenase has been solved in a complex with a substrate analogue containing a hydroxylamine (B1172632) group. rcsb.org
NMR spectroscopy is another powerful technique for studying protein-ligand interactions in solution. researchgate.netmst.edu It can provide information about the conformation of the bound ligand, identify the protein's binding site, and characterize the dynamics of the interaction. researchgate.net Methods like Saturation Transfer Difference (STD) NMR and Water-Ligand Observed via Gradient SpectroscopY (WaterLOGSY) are particularly useful for screening ligands and mapping their binding epitopes. labome.com For larger proteins, specific isotope labeling strategies, such as labeling methyl groups of certain amino acids, can be employed to make NMR studies feasible. nih.gov
The table below highlights the strengths of X-ray crystallography and NMR spectroscopy in structural elucidation.
| Technique | Principle | Key Information Provided |
| X-ray Crystallography | Diffraction of X-rays by a crystal. wikipedia.org | High-resolution 3D atomic structure, chemical bonds, and molecular interactions. wikipedia.org |
| NMR Spectroscopy | Probes the magnetic properties of atomic nuclei. mst.edu | Structure and dynamics in solution, ligand-bound conformation, and binding site identification. researchgate.net |
X-ray Crystallography of Enzyme-Hydroxamate Complexes
X-ray crystallography is a cornerstone technique for elucidating the three-dimensional structures of biological macromolecules at atomic resolution. nih.govcreative-biostructure.com This method has been instrumental in understanding the function and inhibition of enzymes by providing detailed insights into their active sites and interactions with ligands such as hydroxamates. nih.govnih.gov Hydroxamic acids are a class of compounds known to be potent inhibitors of metalloenzymes due to their ability to chelate the metal ions essential for catalysis. unl.pt
The study of enzyme-hydroxamate complexes through X-ray crystallography reveals critical details about the binding modes of these inhibitors. For instance, the crystal structure of human neutrophil collagenase (MMP-8) in complex with a peptide-like hydroxamate inhibitor, L-prolyl-L-leucyl-N-hydroxyglycinamide, determined at a resolution of 1.82 Å, provides a clear picture of how the inhibitor sits (B43327) within the enzyme's active site. rcsb.org Similarly, the structure of human leukocyte elastase complexed with a turkey ovomucoid inhibitor has been resolved, offering insights into the specificity and interaction geometries within the active site. nih.gov
These crystallographic studies are crucial for understanding the molecular basis of enzyme inhibition and for the rational design of more potent and selective inhibitors. The high-resolution structural data allows for a detailed analysis of the interactions between the hydroxamate inhibitor and the amino acid residues of the enzyme's active site.
| Enzyme | Inhibitor | PDB ID | Resolution (Å) | Key Findings |
|---|---|---|---|---|
| Human Neutrophil Collagenase (MMP-8) | L-prolyl-L-leucyl-N-hydroxyglycinamide | 1JAP | 1.82 | Reveals essentials for catalysis and specificity. rcsb.org |
| Human Leukocyte Elastase | Turkey Ovomucoid Inhibitor (OMTKY3) | Not specified | 1.7 | Shows unique conformations of several loop segments around the substrate binding site. nih.gov |
| MMP-9 | Arylsulfonamide anthranilate hydroxamate | 5I12 | 1.80 | Facilitates computer-aided screening of MMP-9 inhibitors. rsc.org |
Analysis of Intermolecular Interactions (Hydrogen Bonding, Van der Waals, Ionic)
The stability and specificity of this compound binding to its target enzymes are governed by a network of non-covalent intermolecular interactions. These include hydrogen bonds, van der Waals forces, and ionic interactions.
Hydrogen Bonding: Hydrogen bonds are critical for the orientation and stabilization of this compound within the enzyme's active site. researchgate.netmdpi.com The hydroxamate moiety itself is a key player in forming these bonds. The carbonyl and hydroxyl oxygens of the hydroxamate group can act as hydrogen bond acceptors, while the hydroxyl hydrogen can act as a donor. ajchem-a.com These interactions often involve the amino acid residues lining the active site and can significantly contribute to the binding affinity. acs.org For example, in many metalloenzyme-hydroxamate complexes, the hydroxamate group forms hydrogen bonds with key residues, such as histidine and tyrosine, which helps to stabilize the interaction. ajchem-a.com
Ionic Interactions: Ionic interactions, or salt bridges, occur between oppositely charged groups. While this compound itself is neutral, its amino group can be protonated at physiological pH, acquiring a positive charge. This can lead to ionic interactions with negatively charged amino acid residues, such as aspartate or glutamate, in the enzyme's active site. mdpi.com These electrostatic interactions can be a major driving force for ligand binding.
| Interaction Type | Functional Group on this compound | Potential Interacting Enzyme Residues | Significance |
|---|---|---|---|
| Hydrogen Bonding | Hydroxamate group (-CONHOH), Amino group (-NH2) | Histidine, Tyrosine, Aspartate, Glutamate | Orientation and stabilization of the inhibitor. researchgate.netajchem-a.com |
| Van der Waals | Isobutyl side chain | Hydrophobic residues (e.g., Leucine (B10760876), Isoleucine, Valine) | Binding affinity and specificity. nih.govresearchgate.net |
| Ionic | Protonated amino group (-NH3+) | Aspartate, Glutamate | Major driving force for binding. mdpi.com |
Computational Chemistry Approaches in this compound Research
Computational chemistry has become an indispensable tool in drug discovery and development, offering powerful methods to study molecular interactions and predict the activity of potential drug candidates. nih.govresearchgate.net
Ligand-Based Drug Design (LBDD) Principles
Ligand-based drug design (LBDD) is a strategy employed when the three-dimensional structure of the target receptor is unknown. nih.govgardp.org This approach relies on the knowledge of a set of molecules that are known to bind to the target. The fundamental principle of LBDD is the "similar property principle," which states that molecules with similar structures are likely to have similar biological activities.
Key LBDD methods include pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies. A pharmacophore model defines the essential three-dimensional arrangement of functional groups that a molecule must possess to be active. For hydroxamate inhibitors like this compound, a typical pharmacophore model would include features such as a metal-chelating group (the hydroxamate), hydrogen bond donors and acceptors, and hydrophobic regions. ajchem-a.com
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of new, untested compounds.
Receptor-Based Virtual Screening
When the three-dimensional structure of the target enzyme is available, often from X-ray crystallography, receptor-based virtual screening (also known as molecular docking) can be employed. nih.govschrodinger.com This computational technique predicts the preferred binding orientation of a ligand to a receptor to form a stable complex. lasalle.mx
The process involves docking a library of potential inhibitors, such as analogs of this compound, into the active site of the target enzyme. researchgate.net A scoring function is then used to estimate the binding affinity of each compound. arxiv.org This allows for the rapid screening of large chemical libraries to identify promising lead compounds for further experimental testing. chemrxiv.orgfrontiersin.org Molecular dynamics simulations can further be used to assess the stability of the predicted ligand-receptor complexes over time. mdpi.com
| Approach | Principle | Application for this compound | Key Outcome |
|---|---|---|---|
| Ligand-Based Drug Design (LBDD) | Utilizes knowledge of active ligands when receptor structure is unknown. nih.gov | Developing pharmacophore models and QSAR for hydroxamate inhibitors. researchgate.net | Identification of key structural features for activity and prediction of potency. researchgate.net |
| Receptor-Based Virtual Screening | Docks ligands into the known 3D structure of a receptor. nih.gov | Screening virtual libraries of this compound analogs against target enzymes. researchgate.net | Identification of novel and potent inhibitors. chemrxiv.org |
Structure Activity Relationship Sar Investigations of L Leucyl Hydroxylamine Analogues
Qualitative Structure-Activity Relationship Analysis
Qualitative SAR analysis focuses on identifying which parts of a molecule, known as pharmacophores, are essential for its biological function and how modifications to these parts affect activity. For L-Leucyl-Hydroxylamine analogues, this analysis has centered on the amino acid side chain and the hydroxamate moiety.
The leucine (B10760876) side chain (an isobutyl group) plays a critical role in the activity of these inhibitors. It is often accommodated at the hydrophobic S1′ binding site of target metalloproteinases. researchgate.net Research into modifying this side chain has yielded crucial insights into inhibitor potency and selectivity.
Studies on peptide hydroxamic acids have shown that the bulky, hydrophobic nature of the leucine residue is highly preferred for binding to certain enzymes. researchgate.net For example, the preference for a leucyl residue at a specific binding site can be significantly greater than for a smaller residue like glycine. researchgate.net
In the development of inhibitors for aminopeptidase (B13392206) P, an enzyme involved in bradykinin (B550075) degradation, replacing an N-terminal benzyl (B1604629) side chain with an isobutyl side chain (as found in leucine) resulted in a tenfold increase in potency. acs.org This highlights the favorable interactions of the isobutyl group within the enzyme's active site. Conversely, for leucyl aminopeptidase, a benzyl group was preferred over the isobutyl group, demonstrating that side chain modifications can tune inhibitor selectivity for different enzymes. acs.org
Further research on metalloproteinase inhibitors revealed that the nature of the P1' group (the amino acid side chain adjacent to the scissile bond) is very important for selective inhibition. nih.gov Specifically, an isobutyl group was found to be favorable for the inhibition of TNF-alpha processing, whereas a 3-phenylpropyl group was more favorable for FasL processing. nih.gov This indicates that even subtle changes to the side chain can shift the inhibitory profile of the compound.
| Analogue Modification (Side Chain) | Target Enzyme | Observed Effect on Activity | Reference |
| Replacement of Glycyl with Leucyl | Thermolysin | 72-fold increase in binding preference | researchgate.net |
| Replacement of Benzyl with Isobutyl | Aminopeptidase P | 10-fold increase in potency | acs.org |
| Isobutyl Side Chain | TNF-alpha processing enzyme | Favorable for inhibition | nih.gov |
| Isopropyl Side Chain | TNF-alpha processing enzyme | Favorable for inhibition | nih.gov |
| 3-Phenylpropyl Side Chain | FasL processing enzyme | Favorable for inhibition | nih.gov |
The hydroxamic acid functional group (-CONHOH) is a cornerstone of the inhibitory activity of this compound and its analogues against metalloenzymes. researchgate.net This group acts as a potent zinc-binding group (ZBG), typically coordinating to the catalytic zinc ion in the active site in a bidentate fashion. researchgate.net The N-oxygen of the hydroxamate is believed to interact directly with the zinc atom, disrupting the enzyme's catalytic mechanism. researchgate.net
Modifications to this moiety can have profound effects on activity. The stability and efficacy of N-peptidyl-O-acyl hydroxylamine (B1172632) inhibitors were found to be dependent on the nature of the substitution on the hydroxylamine oxygen. semanticscholar.org A positive correlation was observed between the electron-withdrawing tendency of the substituent and the inactivation kinetics, suggesting that electronic effects on the hydroxamate group are critical. semanticscholar.org
Impact of Amino Acid Side Chain Modifications
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activity. wikipedia.orglongdom.org This approach translates molecular features into numerical values, or descriptors, and uses statistical methods to build predictive models. wikipedia.org
To build a QSAR model, molecular structures are characterized by various molecular descriptors. protoqsar.com These can be categorized based on the properties they represent, such as electronic, steric, hydrophobic, and topological features. excli.de For hydroxamate-based inhibitors, QSAR studies have successfully correlated biological activity with descriptors such as:
Kier's first-order valence molecular connectivity index ((1)chi(v)) : This topological descriptor relates to the size and branching of the molecule. nih.gov
Electrotopological state (E-state) indices : These indices describe the electronic and topological environment of each atom in the molecule. nih.gov
Physicochemical Parameters : Properties like hydrophobicity (log P), molar refractivity, and electronic parameters (e.g., HOMO/LUMO energies) are commonly used. protoqsar.comexcli.deresearchgate.net
In a QSAR study on 4-aminoproline-based hydroxamate inhibitors of matrix metalloproteinases (MMPs), it was found that substituents at the amide nitrogen were generally conducive to activity. nih.gov The study also indicated that substituents on a phenyl moiety were beneficial to inhibition potency and pointed to an electronic role for the sulfonyl group in some analogues. nih.gov These correlations provide a quantitative basis for the qualitative observations made in traditional SAR studies.
| Descriptor Type | Example(s) | Information Encoded | Reference |
| Topological | Molecular Connectivity Indices (e.g., (1)chi(v)) | Molecular size, branching, and shape | nih.gov |
| Electronic | E-state Indices, HOMO/LUMO energies | Electron distribution, atomic charge, reactivity | protoqsar.comnih.gov |
| Physicochemical | logP, Molar Refractivity | Hydrophobicity, polarizability, volume | excli.de |
| Steric | Sterimol parameters | Size and shape of substituents | researchgate.net |
The development of a robust QSAR model involves several critical steps. excli.de First, a dataset of compounds with known activities is divided into a training set, used to build the model, and a test set, used to evaluate its predictive power. mdpi.com Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to generate the mathematical equation that forms the model. researchgate.net
Validation is arguably the most crucial phase of QSAR modeling, ensuring the model is statistically sound and has genuine predictive ability, rather than just being an artifact of the data used to create it. nih.govresearchgate.net Validation is typically performed through:
Internal Validation : This assesses the robustness of the model using only the training set. The most common method is leave-one-out (LOO) cross-validation, which generates the Q² statistic. A high Q² value indicates good internal consistency. mdpi.comresearchgate.net
External Validation : This tests the model's ability to predict the activity of new compounds using the previously separated test set. nih.gov The predictive ability is often measured by the R²pred statistic. nih.gov
Y-Scrambling : This is a further check to ensure the model is not the result of a chance correlation. The biological activity data (Y-variable) is randomly shuffled, and a new model is built. A valid model should have very low correlation statistics for the scrambled data. researchgate.net
A well-validated QSAR model can then be used to predict the biological activity of novel, unsynthesized compounds, thereby guiding medicinal chemistry efforts. mdpi.comnih.gov
Molecular Descriptors and Biological Activity Correlation
Design Principles for Enhanced Selectivity and Potency
Synthesizing the findings from both qualitative and quantitative SAR studies provides clear design principles for creating analogues of this compound with improved potency and selectivity.
Optimize the Amino Acid Side Chain : The isobutyl side chain of leucine is a strong starting point for potent inhibition of many metalloproteinases due to its favorable interactions with hydrophobic S1' pockets. researchgate.netacs.org However, selectivity can be engineered by modifying this group. For instance, to target TNF-alpha processing enzyme over FasL processing enzyme, smaller hydrophobic groups like isobutyl or isopropyl are preferred. nih.gov To achieve selectivity between different classes of metalloenzymes, such as MMPs versus clostridial collagenases, significant modifications like the introduction of N-aryl mercaptoacetamide groups have proven effective, leading to over 1000-fold selectivity. acs.org
Preserve the Hydroxamate Chelating Group : The hydroxamic acid moiety is essential for potent inhibition of metalloenzymes through its zinc-coordinating ability. researchgate.net Modifications should focus on enhancing its binding or stability without compromising this core function. For example, substitutions on the hydroxamate oxygen can modulate activity through electronic effects. semanticscholar.org
Utilize Extended Binding Sites : While the leucine side chain and hydroxamate are primary binding determinants, extending the peptide chain can engage additional enzyme subsites (S2', S3', etc.), leading to improved potency. researchgate.net However, this can be enzyme-specific, as in some cases, elongation of the peptide chain has been shown to decrease inhibitory activity. researchgate.net
Incorporate Conformational Constraints : Introducing conformational rigidity into the inhibitor's backbone, for example through spiro carbocyclic scaffolds, can pre-organize the molecule into a bioactive conformation. nih.gov This can reduce the entropic penalty upon binding, potentially leading to higher affinity.
By applying these principles, researchers can rationally design novel inhibitors based on the this compound scaffold that possess superior potency and a tailored selectivity profile for a specific enzymatic target.
Advanced Research Applications and Future Directions for L Leucyl Hydroxylamine
L-Leucyl-Hydroxylamine as a Biochemical Probe
The unique chemical properties of this compound make it an excellent scaffold for the design of biochemical probes to investigate enzyme function and protein modifications.
Activity-based protein profiling (ABPP) is a powerful chemical proteomics strategy that utilizes small-molecule probes to target and label active enzymes within complex biological systems. mdpi.comfrontiersin.org These activity-based probes (ABPs) typically consist of a recognition element, a reactive group (or "warhead"), and a reporter tag. frontiersin.org The L-leucyl moiety of this compound serves as an effective recognition element for a class of enzymes known as aminopeptidases, particularly Leucine (B10760876) Aminopeptidase (B13392206) (LAP). mdpi.com
The development of L-leucine-based probes has enabled the specific detection of LAP activity in various contexts. For instance, fluorescent probes such as DCM-Leu and CHMC-M-Leu have been designed to monitor endogenous LAP activity in living cells. mdpi.com These probes leverage the L-leucine component to guide them to the active site of LAP. The hydroxylamine (B1172632) group of this compound can function as a versatile chemical handle or a reactive warhead. In probe design, the hydroxylamine can be modified to attach reporter tags like fluorophores or biotin (B1667282) for detection and isolation, or it can be part of a warhead that forms a covalent bond with the enzyme's active site, allowing for stable labeling of the active enzyme population. frontiersin.orgnih.gov The development of such probes is crucial for understanding the roles of specific proteases in disease, as many protease inhibitors have failed in clinical trials due to a lack of specificity, highlighting the need for better tools to study their function in relevant biological models. nih.gov
Post-translational modifications (PTMs) are enzymatic modifications of proteins following their synthesis, a process that dramatically expands the functional diversity of the proteome. frontiersin.org The study of PTMs is critical, as they regulate nearly every aspect of cell biology. embo.org Chemical biology methods are indispensable for the characterization of PTMs, which are often transient and occur at low levels. frontiersin.orgnih.gov
The hydroxylamine moiety of this compound is particularly relevant in this context. In glycoproteomics, for example, hydroxylamine is used as a chemical reagent to release O-linked glycans from peptides that have been captured using hydrazide chemistry. nih.gov This allows for the specific isolation and analysis of formerly glycosylated peptides by mass spectrometry. While not a direct use of the intact this compound molecule, this demonstrates the utility of its functional group in PTM workflows. Furthermore, the L-leucyl component can direct the molecule to proteases that are themselves involved in processing proteins, a key type of PTM. nih.gov The entire molecule can therefore be envisioned as a tool to investigate the interplay between proteolysis and other modifications, a phenomenon known as PTM cross-talk. embo.org
Development of Activity-Based Probes
Exploration of this compound and its Analogues in Novel Biological Pathways
The ability of this compound and its derivatives to interact with specific enzymes allows researchers to explore and modulate biological pathways in various organisms, from pathogens to humans.
The development of new antimicrobials is a global health priority, and targeting essential pathogen-specific enzymes is a proven strategy. diva-portal.org Aminopeptidases are crucial for protein turnover, nutrient acquisition, and host invasion in many bacteria and parasites, making them attractive drug targets. researchgate.netnih.gov For example, Leucine Aminopeptidase (LAP) is a known virulence factor in bacteria, associated with biofilm formation and pathogenicity. mdpi.com
Analogues of L-leucine have shown significant promise in targeting these enzymes. Research has focused on inhibiting the M17 Leucine Aminopeptidase in the malaria parasite Plasmodium falciparum (PfM17LAP), with inhibitors showing activity in both biochemical assays and parasite growth inhibition assays. nih.gov Similarly, aminoacyl-tRNA synthetases, which are essential for protein translation, are being explored as drug targets for parasitic worms like Loa loa and Schistosoma mansoni. plos.org The L-leucyl group of this compound can act as a specific targeting domain for these leucine-utilizing enzymes, while the hydroxylamine portion may contribute to the inhibitory effect, potentially by chelating metal ions in the enzyme's active site.
Table 1: Research on L-Leucyl Analogues Targeting Bacterial and Parasitic Enzymes
| Compound/Analogue Class | Target Enzyme | Organism | Key Research Finding | Citation(s) |
|---|---|---|---|---|
| L-leucyl-AMS | Leucine adenylation domain (LeuA) | Bacillus subtilis | Acts as a structural analogue to inhibit adenylation domains in Non-Ribosomal Peptide Synthetases (NRPS). | nih.gov |
| ML392 (Probe) | M17 Leucine Aminopeptidase (PfM17LAP) | Plasmodium falciparum | Probe developed to identify inhibitors of PfM17LAP, showing good correlation between biochemical and cell-based activity. | nih.gov |
| Cladosporin | Lysyl-tRNA Synthetase (KRS) | Loa loa, Schistosoma mansoni | A potent inhibitor of parasitic KRS, demonstrating that aminoacyl-tRNA synthetases are viable drug targets. Though not a leucine analogue, it validates the pathway. | plos.org |
| α-aminoalkylphosphonates | Aminopeptidases | Plasmodium falciparum | A class of compounds showing activity against cultured malaria parasites. | nih.gov |
Cells respond to various forms of stress, such as heat, toxins, or the accumulation of damaged proteins, by activating protective mechanisms like the heat shock response (HSR). mdpi.comescholarship.org The HSR involves the increased expression of heat shock proteins (HSPs), which act as molecular chaperones to refold misfolded proteins and maintain protein homeostasis (proteostasis). mdpi.comnih.gov The modulation of this response is a promising therapeutic strategy for a range of diseases, from neurodegeneration to cancer. researchgate.netfrontiersin.org
This compound and its derivatives can modulate the HSR through multiple potential mechanisms. Firstly, certain hydroxylamine derivatives, such as bimoclomol, are known to act as co-inducers of the HSR, enhancing the cell's protective chaperone capacity. researchgate.net Secondly, peptide-like molecules that inhibit the proteasome, such as the peptide aldehyde N-acetyl-leucyl-leucyl-norleucinal, can trigger the HSR. nih.gov This occurs because proteasome inhibition leads to the accumulation of misfolded proteins, a primary trigger for the HSR. nih.gov Given that this compound is both a hydroxylamine derivative and a peptide mimetic, it is plausible that it could modulate the cellular stress response by either directly acting as an HSR co-inducer or by inhibiting proteases, leading to an accumulation of unfolded proteins that activates the HSR pathway.
Targeting Bacterial and Parasitic Enzymes
Methodological Innovations in this compound Research
Advancements in chemical biology and analytical techniques are continuously expanding the toolkit for studying molecules like this compound. Methodological innovations enable a deeper understanding of its interactions and functions within the cell.
One significant area of innovation is the use of genetic code expansion (GCE). This technique allows for the site-specific incorporation of non-canonical amino acids (ncAAs) with unique chemical handles into proteins directly in living cells. nih.gov By developing an orthogonal tRNA/synthetase pair for an this compound-like ncAA, researchers could precisely place this probe within a target protein to study its local environment or its interaction with binding partners.
High-throughput screening (HTS) and advanced mass spectrometry (MS) platforms are also revolutionizing probe and drug discovery. nih.govnih.gov For example, high-throughput activity-based protein profiling (ABPP-HT) allows for the rapid screening of entire libraries of probes or inhibitors against dozens of enzymes in a cellular context, dramatically accelerating the identification of selective compounds. frontiersin.org Advanced MS techniques are essential for identifying the protein targets of probes like this compound and for precisely mapping the sites of modification or PTMs. embo.orgnih.gov These methodological innovations are critical for moving from initial observations to a detailed mechanistic understanding of how this compound functions in complex biological systems.
Integration of Experimental and Computational Approaches
The synergy between experimental and computational methodologies is fundamental to modern drug discovery and molecular biology, providing a deeper understanding of the interactions between small molecules like this compound and their biological targets. witpress.com This integrated approach allows researchers to build and refine molecular models based on empirical data, accelerating the research and development cycle. routledge.com
Experimental techniques form the bedrock of this integration. Enzyme kinetics studies, for instance, are crucial for determining the inhibitory potency of a compound. nih.govarxiv.org By measuring reaction rates in the presence of an inhibitor, key parameters such as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) are established. science.gov Furthermore, advanced structural biology methods like X-ray crystallography can resolve the three-dimensional structure of a target enzyme with the inhibitor bound, revealing precise atomic-level interactions. An analogous study on the related diketopiperazine, cyclo-l-leucyl-l-leucyl, demonstrated its binding to the enzyme CYP134A1 with an experimentally determined affinity of 24.5 ± 0.5 µM. researchgate.net This structural and affinity data is invaluable for computational validation.
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, leverage this experimental data to predict and analyze molecular interactions. mdpi.com Molecular docking algorithms can screen virtual libraries of compounds against a protein target to predict binding conformations and affinities. researchgate.net For example, in a study on another related compound, cyclo(L-Leu-L-Pro), molecular docking was used to investigate its interaction with target proteins from Aspergillus flavus, identifying a strong binding interaction with FAD glucose dehydrogenase, indicated by a docking score of -8.21. researchgate.net MD simulations can then be used to model the dynamic behavior of the ligand-protein complex over time, confirming the stability of the predicted binding pose. researchgate.netmdpi.com The formation of key intermediates, such as the gem-hydroxylamine moiety, can also be investigated using computational methods like Density Functional Theory (DFT) to understand reaction mechanisms at a quantum level. acs.org
The power of this integrated approach lies in its iterative cycle: experimental results inform and validate computational models, while computational predictions guide subsequent experimental designs. This can involve prioritizing compounds for synthesis and testing or identifying key residues for site-directed mutagenesis studies to probe the mechanism of action.
| Parameter | Experimental Method | Typical Output | Computational Method | Typical Output |
| Binding Affinity | Enzyme Kinetics, Isothermal Titration Calorimetry (ITC) | IC50, Ki, Kd values (e.g., µM, nM) | Molecular Docking, MM-PBSA | Binding Energy (e.g., kcal/mol), Docking Score |
| Binding Mode | X-ray Crystallography, NMR Spectroscopy | 3D atomic coordinates of ligand in active site | Molecular Docking | Predicted binding pose and key interactions (e.g., H-bonds) |
| Complex Stability | Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | Changes in solvent accessibility | Molecular Dynamics (MD) Simulation | Root Mean Square Deviation (RMSD), complex stability over time |
High-Throughput Screening and Lead Discovery
High-Throughput Screening (HTS) is a cornerstone of modern lead discovery, enabling the rapid evaluation of hundreds of thousands of chemical compounds to identify those that modulate the activity of a specific biological target. plos.org For targets of this compound, which are typically aminopeptidases, HTS campaigns are designed to find novel inhibitor scaffolds that can be developed into therapeutic agents. nih.govplos.org
A prominent example of such a campaign was an ultra-high-throughput screen (uHTS) to discover new inhibitors for insulin-regulated aminopeptidase (IRAP), a zinc-dependent enzyme. nih.govresearchgate.net In this effort, a library of approximately 400,000 drug-like small molecules was screened. pivotpark.com The screening process was designed as a funnel, starting with a primary fluorescence-based assay to identify initial hits. nih.govnih.gov These hits were then subjected to a series of secondary and confirmatory assays, including an orthogonal absorbance-based biochemical assay and a biophysical thermal shift assay to confirm direct target engagement. nih.govresearchgate.net
This rigorous triaging process resulted in the identification of 50 qualified hits. pivotpark.com Of these, 32 compounds exhibited an IC50 value below 3.5 µM. nih.govresearchgate.net Notably, hydroxamic acids, the chemical class to which this compound belongs, were a dominant chemotype among the discovered hits, although diverse non-hydroxamic acid structures were also found. nih.govpivotpark.com The most potent compound identified in the screen, designated QHL1, was resynthesized and confirmed to have an IC50 of 320 nM. nih.govnih.gov The campaign successfully identified 20 new structural classes, providing multiple starting points for future lead optimization programs. nih.govpivotpark.com
The development of novel HTS assay technologies is also critical. For instance, a MALDI-TOF mass spectrometry-based assay was developed for the aminopeptidase ERAP1, offering a label-free and robust platform for screening. nih.govnews-medical.net Such technological advancements, combined with large-scale screening of diverse compound libraries, are essential for the discovery of new lead molecules that can be optimized into next-generation therapeutics. nih.gov
| HTS Campaign Parameter | Value / Description | Reference |
| Target Enzyme | Insulin-Regulated Aminopeptidase (IRAP) | nih.gov |
| Library Size | ~400,000 drug-like small molecules | researchgate.netpivotpark.com |
| Primary Assay | Fluorescence-based enzyme inhibition assay | nih.govnih.gov |
| Hit Confirmation | Orthogonal absorbance assay, biophysical thermal shift assay | nih.govresearchgate.net |
| Qualified Hits | 50 | pivotpark.com |
| Potency of Hits | 32 compounds with IC50 < 3.5 µM | nih.govresearchgate.net |
| Most Potent Hit (QHL1) | IC50 of 320 nM | nih.gov |
| Outcome | Identification of 20 new compound structure classes for lead development | nih.gov |
Q & A
Q. How can researchers design a robust study to investigate this compound’s role in peptide bond stabilization?
Q. What steps are critical for validating the specificity of antibodies raised against this compound conjugates?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
